2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
The synthesis of 2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazole ring, followed by the construction of the benzothieno and triazolo rings. Reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C). Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe in biochemical assays to study enzyme interactions.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the heterocyclic rings play a crucial role in binding to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole, benzothieno, and triazolo rings. What sets 2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique combination of these rings and the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity.
Conclusion
2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound with a complex structure and diverse applications in scientific research. Its unique chemical properties make it a valuable tool in various fields, from chemistry and biology to medicine and industry.
Properties
Molecular Formula |
C16H14F2N6S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[1-(difluoromethyl)pyrazol-3-yl]-13-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C16H14F2N6S/c1-8-2-3-9-11(6-8)25-15-12(9)14-20-13(22-24(14)7-19-15)10-4-5-23(21-10)16(17)18/h4-5,7-8,16H,2-3,6H2,1H3 |
InChI Key |
XZILHHYJDKMRCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=NN(C=C5)C(F)F |
Origin of Product |
United States |
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